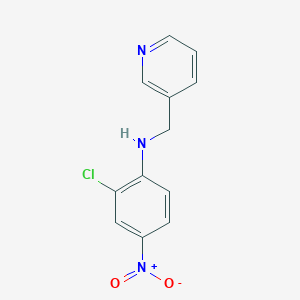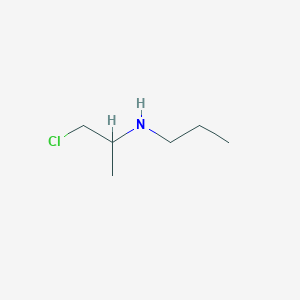
(1-Chloropropan-2-yl)(propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Chloropropan-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorine atom attached to the second carbon of a propyl group, which is further connected to a propanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Chloropropan-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 1-chloropropan-2-one with propan-1-amine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods: In an industrial setting, the production of N-(1-Chloropropan-2-yl)propan-1-amine may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(1-Chloropropan-2-yl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: N-(1-Hydroxypropan-2-yl)propan-1-amine.
Oxidation: N-(1-Cyanopropan-2-yl)propan-1-amine.
Reduction: N-(1-Methylpropan-2-yl)propan-1-amine.
Scientific Research Applications
N-(1-Chloropropan-2-yl)propan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Chloropropan-2-yl)propan-1-amine involves its interaction with specific molecular targets. The chlorine atom and amine group enable the compound to form covalent bonds with nucleophilic sites on enzymes and proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
- N-(1-Chloropropan-2-yl)propan-2-amine
- N-(1-Chloropropan-2-yl)butan-1-amine
- N-(1-Chloropropan-2-yl)butan-2-amine
Comparison: N-(1-Chloropropan-2-yl)propan-1-amine is unique due to its specific structural arrangement, which imparts distinct reactivity and interaction profiles compared to its analogs. The position of the chlorine atom and the length of the carbon chain influence the compound’s chemical behavior and biological activity .
Properties
Molecular Formula |
C6H14ClN |
|---|---|
Molecular Weight |
135.63 g/mol |
IUPAC Name |
1-chloro-N-propylpropan-2-amine |
InChI |
InChI=1S/C6H14ClN/c1-3-4-8-6(2)5-7/h6,8H,3-5H2,1-2H3 |
InChI Key |
QXEISNDQTZSAAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


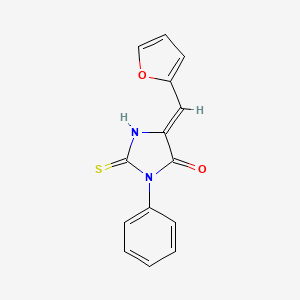

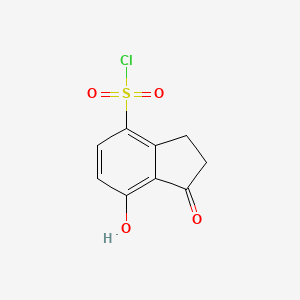
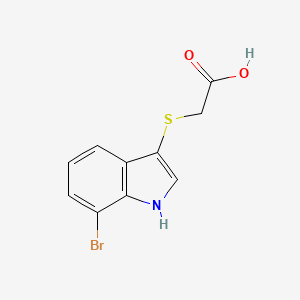
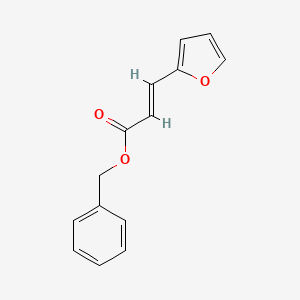
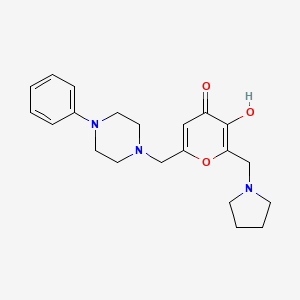

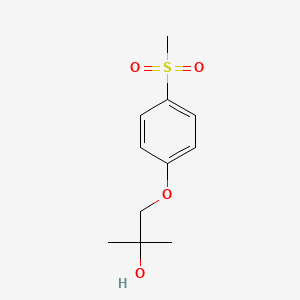
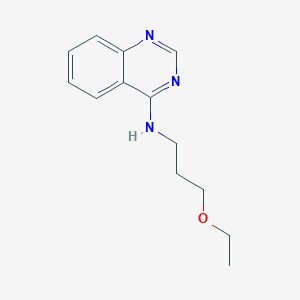
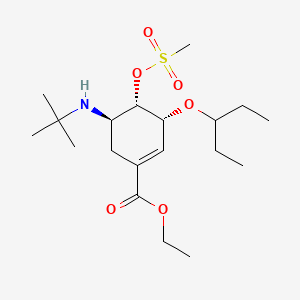
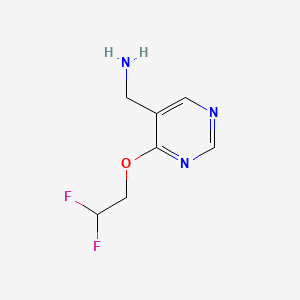

![7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one](/img/structure/B14898571.png)
